Product packaging for Isopropyl-sec-butylperoxydicarbonate(Cat. No.:CAS No. 78350-78-4)

Isopropyl-sec-butylperoxydicarbonate

Cat. No.: B1615312
CAS No.: 78350-78-4
M. Wt: 220.22 g/mol
InChI Key: AKUHVUBQELUSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Overview of Peroxydicarbonate Initiators in Polymer Science

Peroxydicarbonates are a well-established class of organic peroxides utilized as initiators in radical polymerization. google.com They are particularly noted for their thermal instability, which allows them to decompose and generate the necessary free radicals at relatively low temperatures. This characteristic is highly advantageous in the polymerization of monomers like vinyl chloride, where lower temperatures can lead to polymers with higher molecular weight and more desirable properties. The general structure of a peroxydicarbonate is ROC(O)OC(O)OR', where R and R' are alkyl or aryl groups. When heated, the oxygen-oxygen bond in the peroxide group undergoes homolytic cleavage, producing two alkoxycarboxy radicals, which can then decarboxylate to form alkyl or aryl radicals that initiate polymerization.

The thermal stability of these initiators is a critical parameter, often expressed as a half-life, which is the time required for 50% of the peroxide to decompose at a specific temperature. Peroxydicarbonates are known for their activity at temperatures as low as 40°C, making them suitable for processes where heat sensitivity is a concern.

Rationale for Investigating Asymmetric Peroxydicarbonates in Polymerization Systems

The investigation into asymmetric peroxydicarbonates, such as Isopropyl-sec-butylperoxydicarbonate, stems from the desire to fine-tune the initiation process. In a symmetric peroxydicarbonate, the R and R' groups are identical. By introducing asymmetry (R ≠ R'), researchers aim to modify the initiator's decomposition kinetics and, consequently, the polymerization reaction. The structure of the alkyl or aryl groups can influence the stability of the resulting radicals and the rate of decomposition. For instance, more sterically hindered initiators may exhibit slower decomposition rates.

The synthesis of asymmetric peroxides can be achieved through methods like the transition metal-catalyzed peroxidation of β-dicarbonyl compounds. nih.gov The goal is to create initiators with a tailored thermal response, potentially offering better control over the polymerization rate and the molecular weight distribution of the final polymer.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound and related asymmetric peroxydicarbonates is driven by several key objectives. A primary goal is to develop highly efficient, low-temperature initiators for industrial polymerization processes, such as the production of PVC. Research focuses on understanding the relationship between the molecular structure of the initiator and its activity.

Studies have explored the kinetics of the initial stages of vinyl chloride polymerization using a series of peroxydicarbonates. One significant finding is that the initiation efficiency of these compounds appears to be largely independent of the size and structure of the alkyl radicals in the initiator molecule. For a series of peroxydicarbonates used in vinyl chloride polymerization, the initiation efficiency was consistently found to be around 0.8.

Further research has delved into the thermal decomposition of both symmetrical and asymmetrical di(s-alkyl) peroxydicarbonates. These studies measure critical parameters such as decomposition rates, activation energies, and entropies of activation in various solvents. For example, the decomposition of di(s-butyl) peroxydicarbonate and several asymmetrical s-butyl s-alkyl peroxydicarbonates was found to be a first-order reaction, with the rate being independent of the size of the s-alkyl group.

The following tables present research findings on the thermal decomposition of peroxydicarbonates closely related to this compound, providing insight into its expected behavior.

Thermal Decomposition of Diacetyl Peroxydicarbonate in Various Solvents

SolventTemperature Range (°C)Activation Energy (kcal/mole)
Benzene30-5025.5 - 27.5
Cyclohexane30-5025.5 - 27.5
Carbon Tetrachloride30-5025.5 - 27.5
Ethyl Acetate30-5025.5 - 27.5
Acetic Acid30-5025.5 - 27.5
Vinyl Acetate30-50Lower than in inactive solvents
Methyl Methacrylate (B99206)30-50Lower than in inactive solvents
Styrene (B11656)30-50Lower than in inactive solvents

Note: The decomposition in the presence of monomers is of an induced nature.

Kinetic Data for Thermal Decomposition of Symmetrical and Asymmetrical di(s-alkyl) Peroxydicarbonates

PeroxydicarbonateSolventTemperature Range (°C)Activation Energy (kcal/mole)Entropy of Activation (eu)
di(s-butyl) peroxydicarbonaten-Heptane35-6528.57.8
s-butyl s-heptyl peroxydicarbonaten-Heptane35-6528.57.8
s-butyl s-octyl peroxydicarbonaten-Heptane35-6528.57.8
s-butyl s-decyl peroxydicarbonaten-Heptane35-6528.57.8
All above peroxydicarbonatesCumene35-6529.511.4

Note: The rate of decomposition was found to be independent of the size of the s-alkyl group in the peroxydicarbonate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O6 B1615312 Isopropyl-sec-butylperoxydicarbonate CAS No. 78350-78-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78350-78-4

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

butan-2-yl propan-2-yloxycarbonyloxy carbonate

InChI

InChI=1S/C9H16O6/c1-5-7(4)13-9(11)15-14-8(10)12-6(2)3/h6-7H,5H2,1-4H3

InChI Key

AKUHVUBQELUSIY-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)OOC(=O)OC(C)C

Canonical SMILES

CCC(C)OC(=O)OOC(=O)OC(C)C

Other CAS No.

78350-78-4

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for Isopropyl Sec Butylperoxydicarbonate

Established Synthetic Routes and Reaction Conditions for Peroxydicarbonates

The synthesis of peroxydicarbonates, including the asymmetric compound Isopropyl-sec-butylperoxydicarbonate, is primarily achieved through the reaction of chloroformate precursors with a peroxide source. This method is widely documented and forms the basis for both industrial and academic preparations.

Reaction of Chloroformates with Peroxide Precursors

The most common method for preparing peroxydicarbonates involves the reaction of an appropriate chloroformate with a peroxide precursor, such as hydrogen peroxide or an alkali metal peroxide. google.comgoogle.com In a typical procedure for symmetric peroxydicarbonates, a chloroformate (R-OCO-Cl) is reacted with a source like sodium peroxide or a mixture of hydrogen peroxide and an alkali metal hydroxide (B78521). google.comgoogle.com

For the synthesis of the asymmetric this compound, a two-step approach or a carefully controlled reaction with two different chloroformates would be necessary. This involves the reaction of both isopropyl chloroformate and sec-butyl chloroformate with the peroxide source. The reaction is generally conducted in a biphasic system, often an aqueous-organic mixture, at low temperatures (e.g., 0-10°C) to manage the exothermic nature of the reaction and the thermal instability of the peroxide product. google.com An alkali metal hydroxide solution is added incrementally to the mixture of the chloroformate(s) and hydrogen peroxide to facilitate the reaction. google.com Vigorous agitation or homogenization is often employed to ensure intimate contact between the reactants in the emulsion. google.com

Table 1: Typical Reaction Conditions for Peroxydicarbonate Synthesis
ParameterConditionPurposeSource
ReactantsChloroformate(s), Hydrogen Peroxide, Alkali Metal HydroxideFormation of the peroxydicarbonate linkage. google.com
Temperature0°C to 10°CControl reaction rate and prevent thermal decomposition of the product. google.com
Reaction Time10 minutes to 1 hour for reactant addition, plus ~30 minutes stirringEnsure complete conversion of the chloroformate. google.com
MixingContinuous stirring or homogenizationFacilitate contact between aqueous and organic phases. google.comgoogle.com
Post-ReactionPhase separation, washing with cold waterInitial purification to remove water-soluble impurities. google.com

Methodological Considerations for Asymmetric Peroxydicarbonate Synthesis

Asymmetric synthesis aims to convert a prochiral unit into a chiral unit, resulting in an unequal amount of stereoisomers. youtube.com this compound is a chiral molecule due to the presence of a stereocenter in the sec-butyl group. nih.gov Achieving an enantioenriched product requires a stereoselective synthetic strategy.

The primary considerations for the asymmetric synthesis of this compound would involve:

Use of a Chiral Substrate: The most direct approach involves starting with an enantiomerically pure precursor. In this case, one would use a specific enantiomer of sec-butanol to synthesize chiral sec-butyl chloroformate. This chiral chloroformate would then be reacted with isopropyl chloroformate and the peroxide source, transferring the chirality to the final product.

Chiral Auxiliaries: A chiral auxiliary is a compound that can be temporarily incorporated into the synthesis to guide the formation of a specific stereoisomer. youtube.com While less common for this specific reaction type, a chiral auxiliary could theoretically be attached to one of the precursors to influence the stereochemical outcome of the peroxide bond formation, followed by its removal.

Catalytic Asymmetric Synthesis: This advanced approach would involve using a chiral catalyst to control the stereoselectivity of the reaction between the achiral precursors. This method is widely used in modern organic synthesis for creating chiral molecules from prochiral ones. nih.govnih.gov

Purification and Characterization Techniques in Academic Synthesis

Following synthesis, a multi-step process of purification and characterization is essential to ensure the identity, purity, and stability of the this compound product.

Chromatographic and Spectroscopic Purity Assessment

Initial purification typically involves separating the organic product layer from the aqueous reaction mixture. google.com This is followed by washing steps, for instance with cold water or a salt solution, to remove unreacted reagents and water-soluble byproducts. google.comgoogle.com

For rigorous purity assessment in an academic setting, a combination of chromatographic and spectroscopic methods is employed:

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for separating the desired asymmetric product from any symmetric byproducts (diisopropyl peroxydicarbonate and di-sec-butyl peroxydicarbonate) and other impurities. Gel filtration chromatography can also be used to determine the molecular weight of peroxidases, a related class of enzymes. nih.gov

Spectroscopy: Standard spectroscopic techniques are used to confirm the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of both isopropyl and sec-butyl groups and their connectivity through the peroxydicarbonate linkage.

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, particularly the C=O stretch of the carbonate groups.

Mass Spectrometry (MS): Confirms the molecular weight of the compound (220.22 g/mol ). nih.gov

Methodologies for Quantifying Peroxide Content (e.g., iodometric titration)

It is crucial to quantify the active peroxide content, as this indicates the concentration of the active initiator and can reveal any degradation. Iodometric titration is a standard and reliable method for this purpose. usptechnologies.comubc.ca The principle involves the oxidation of an iodide salt (like potassium iodide) by the peroxide in an acidic solution to form iodine. usptechnologies.comscribd.com The amount of liberated iodine, which is directly proportional to the amount of peroxide, is then determined by titrating with a standardized solution of sodium thiosulfate. usptechnologies.comrsc.org

The key reactions are:

Oxidation of Iodide: R-O-O-R' + 2 KI + 2 H⁺ → I₂ + R-OH + R'-OH + 2 K⁺

Titration of Iodine: I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆

A starch indicator is typically added as the endpoint of the titration approaches; the disappearance of the deep blue color of the starch-iodine complex signals that all the iodine has reacted. usptechnologies.com This method is effective for determining the concentration of various peroxides, though selectivity can be varied by changing the reaction conditions. researchgate.netnih.gov

Principles of Controlled Synthesis for Structural Homogeneity

To ensure the primary product is the asymmetric this compound, rather than a statistical mixture of diisopropyl-, di-sec-butyl-, and the desired isopropyl-sec-butyl peroxydicarbonates, the synthesis must be carefully controlled. Structural homogeneity is key to predictable performance, especially when the compound is used as a polymerization initiator.

The core principle is to manage the stoichiometry and the sequence of reactant addition. A potential strategy involves a two-step process:

Reacting one of the chloroformates (e.g., isopropyl chloroformate) with the peroxide precursor under conditions that favor the formation of a monoperoxycarbonate intermediate.

Introducing the second chloroformate (sec-butyl chloroformate) to react with this intermediate to form the final asymmetric product.

Throughout the synthesis, strict control over parameters such as the rate of addition of reagents, temperature, and agitation is critical. google.com These controls minimize side reactions and prevent the self-accelerating decomposition to which organic peroxides are prone, thereby ensuring the formation of a structurally homogeneous product. google.com

Mechanistic Elucidation of Isopropyl Sec Butylperoxydicarbonate Decomposition

Primary Decomposition Pathways and Radical Generation

The initial phase of decomposition is characterized by the formation of primary radical species through the homolytic scission of the O-O bond, followed by the generation of alkoxy radicals and their subsequent decarboxylation.

Following the homolytic cleavage of the peroxide bond, two distinct alkoxycarboxyl radicals are formed: an isopropoxycarboxyl radical and a sec-butoxycarboxyl radical. These radicals are short-lived intermediates. The subsequent crucial step is the generation of sec-butoxy and isopropoxy radicals. While direct studies on isopropyl-sec-butylperoxydicarbonate are scarce, research on similar compounds like di-sec-butyl peroxydicarbonate confirms the formation of sec-butoxy radicals upon thermal decomposition.

These alkoxy radicals are key intermediates that drive the subsequent reactions. The formation of two different alkoxy radicals is a distinguishing feature of the decomposition of unsymmetrical peroxydicarbonates like this compound.

The alkoxycarboxyl radicals generated in the initial O-O bond scission are highly unstable and rapidly undergo decarboxylation, releasing carbon dioxide and forming the corresponding alkoxy radicals. This process is a β-scission reaction. The decarboxylation is a very fast process, and in many cases, it is considered to be nearly simultaneous with the O-O bond cleavage, especially in what is described as a two-bond cleavage mechanism. nih.govacs.org

The decarboxylation of the isopropoxycarboxyl and sec-butoxycarboxyl radicals yields isopropoxy and sec-butoxy radicals, respectively, along with two molecules of carbon dioxide. Studies on the decomposition of dicyclohexyl peroxydicarbonate have shown that two moles of carbon dioxide are liberated per mole of the peroxydicarbonate decomposed. acs.org

Table 1: Primary Decomposition Products of this compound

PrecursorPrimary Radical ProductsSecondary Radical ProductsGaseous Byproduct
This compoundIsopropoxycarboxyl radical, Sec-butoxycarboxyl radicalIsopropoxy radical, Sec-butoxy radicalCarbon Dioxide (CO₂)

Secondary Radical Reactions and Induced Decomposition Phenomena

The highly reactive isopropoxy and sec-butoxy radicals generated from the primary decomposition steps can engage in a variety of secondary reactions. These reactions are significantly influenced by the nature of the solvent and can include further radical-induced decomposition of the parent peroxide.

A significant secondary reaction pathway for the generated alkoxy radicals is the abstraction of an alpha-hydrogen atom. The sec-butoxy and isopropoxy radicals are strong hydrogen abstractors. They can abstract a hydrogen atom from another molecule, such as the solvent or another organic species present in the medium. This process, also known as hydrogen atom transfer (HAT), is a common reaction for alkoxy radicals. rsc.org

The abstraction of an alpha-hydrogen is a key step in many radical-initiated processes, such as polymerization and cross-linking. The reactivity in hydrogen abstraction can differ between the isopropoxy and sec-butoxy radicals, potentially leading to different product distributions depending on the reaction conditions. The general mechanism involves the attack of the alkoxy radical on a C-H bond at the alpha position to a functional group or another structural feature.

Radical Coupling and Disproportionation Reactions

The initial step in the decomposition of this compound is the homolytic cleavage of the labile oxygen-oxygen bond, yielding two alkoxycarbonyloxy radicals. These primary radicals can then undergo further reactions, including decarboxylation, to form alkyl radicals. The subsequent interactions between these radicals are crucial in determining the product distribution and the efficiency of the initiation process. These interactions primarily involve coupling and disproportionation reactions.

Upon decomposition, this compound generates isopropoxycarbonyloxy and sec-butoxycarbonyloxy radicals. These can subsequently lose carbon dioxide to form isopropyl and sec-butyl radicals, respectively. The fate of these alkyl radicals is then a competition between productive reactions, such as initiating polymerization, and non-productive termination reactions.

Radical Coupling: This process involves the combination of two radicals to form a stable, non-radical product. In the context of this compound decomposition, several coupling reactions can occur:

Self-coupling: Two identical radicals can combine. For instance, two sec-butyl radicals can couple to form 3,4-dimethylhexane.

Cross-coupling: Two different radicals can combine. For example, an isopropyl radical can couple with a sec-butyl radical to form 2,3-dimethylpentane.

Disproportionation: This is a termination reaction where one radical abstracts a hydrogen atom from another, resulting in the formation of an alkane and an alkene. For the sec-butyl radical, disproportionation would lead to the formation of butane (B89635) and a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene).

The relative rates of coupling and disproportionation are dependent on the structure of the radicals involved. For many simple alkyl radicals, the ratio of disproportionation to combination (kd/kc) is a known parameter.

Table 1: Potential Radical Coupling and Disproportionation Products from this compound Decomposition

Reactant RadicalsCoupling ProductDisproportionation Products
2 x sec-Butyl Radical3,4-DimethylhexaneButane + Butene
2 x Isopropyl Radical2,3-DimethylbutanePropane + Propene
sec-Butyl Radical + Isopropyl Radical2,3-DimethylpentaneButane + Propene or Propane + Butene

The self-reaction of sec-butylperoxy radicals has been studied, confirming the occurrence of such termination pathways. acs.org

Influence of Reaction Environment on Decomposition Pathways

When a peroxide molecule decomposes in a solvent, the initially formed radical pair is confined within a "solvent cage". utexas.edu For these radicals to be effective in initiating polymerization, they must diffuse out of this cage before they undergo in-cage recombination or disproportionation reactions. utexas.edu

The viscosity of the solvent is a key factor influencing cage escape. In more viscous solvents, the diffusion of radicals is hindered, leading to a higher probability of in-cage reactions and thus lower initiator efficiency. The "cage effect" describes how surrounding solvent molecules can trap reacting molecules, potentially leading to self-termination before they can escape. researchgate.net

Table 2: Hypothetical Influence of Solvent Viscosity on Initiator Efficiency

SolventViscosity (cP at 20°C)Expected Relative Cage EscapeExpected Relative Initiator Efficiency
n-Hexane0.31HighHigh
Toluene0.59MediumMedium
Decane0.92LowLow

The choice of solvent can therefore be a critical parameter in optimizing processes that utilize peroxydicarbonate initiators.

The decomposition of peroxydicarbonates can be significantly influenced by the presence of additives and impurities. Certain substances can accelerate the decomposition, sometimes to a dangerous extent. For instance, amines and some metals are known to cause accelerated decomposition of di-sec-butyl peroxydicarbonate. noaa.govnih.gov This accelerated decomposition can be hazardous, leading to a self-accelerating exothermic reaction. noaa.govnoaa.gov

Conversely, certain additives can be used to stabilize peroxydicarbonate compositions. For example, studies on diisopropyl peroxydicarbonate have shown that additives like iodine, phenol, and hydroquinone (B1673460) can suppress auto-accelerated decomposition. google.com These stabilizers can function by scavenging radicals or by deactivating catalytic impurities. The presence of such additives, however, must be carefully considered in applications like polymerization, as they may contaminate the final product. google.com

While the decomposition of peroxides can be catalyzed by transition metals, radical formation can also occur through metal-independent pathways. The primary mechanism for this compound is thermal homolysis of the O-O bond, which does not require a metal catalyst.

Furthermore, research on other organic peroxides has elucidated metal-independent mechanisms involving other species. For example, halogenated quinones have been shown to enhance the decomposition of organic hydroperoxides to form alkoxyl radicals in a metal-independent manner. This proceeds through a proposed nucleophilic attack of the hydroperoxide on the quinone, followed by homolytic decomposition of the intermediate. plastipigments.com While not directly studied for this compound, these findings highlight the possibility of non-metallic species influencing radical generation from organic peroxides. The cleavage of tert-butyl hydroperoxide, for instance, can yield alkoxyl and methyl radicals through interaction with a mitochondrial membrane-bound, redox-active copper pool, but the fundamental cleavage of the O-O bond is a key step. nih.gov

Kinetic and Thermodynamic Parameters of Isopropyl Sec Butylperoxydicarbonate Decomposition

Determination of Decomposition Rate Constants (k_d)

The rate of thermal decomposition of peroxydicarbonates is highly dependent on temperature. The decomposition rate constant (k_d) quantifies this rate and is a crucial parameter for industrial applications. For analogous compounds like diisopropyl peroxydicarbonate (DIPPC), the half-life, which is inversely related to the rate constant, has been determined at various temperatures. For instance, the half-life of DIPPC is approximately 18 hours at 40°C, which significantly shortens to 1.2 hours at 60°C. iitk.ac.in This temperature sensitivity underscores the need for precise temperature control during storage and use.

The decomposition rate constants can be determined experimentally by monitoring the concentration of the peroxide over time at a constant temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation, which is fundamental to understanding the thermal stability of the compound.

Below is a table illustrating the half-life of Diisopropyl Peroxydicarbonate at various temperatures, which serves as a relevant proxy for understanding the behavior of Isopropyl-sec-butylperoxydicarbonate.

Temperature (°C)Half-life (hours)
20400
4018
601.2
611

Data sourced from PubChem CID 7769 researchgate.net

Activation Energy (E_a or ΔH‡) and Activation Entropy (ΔS‡) Analysis

The activation energy (E_a) represents the minimum energy required to initiate the decomposition of the peroxide molecule. It is a key parameter derived from the Arrhenius equation and provides insight into the stability of the O-O bond. The entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants.

For di-t-butyl peroxydicarbonate (DBPD), a structurally related compound, the activation enthalpy (ΔH‡) is reported to be 122 kJ/mol, and the activation entropy (ΔS‡) is 46 J/K·mol. These values indicate a significant energy barrier to decomposition and a transition state that is more disordered than the initial state.

In dilute solutions, the thermal decomposition of peroxydicarbonates like DIPPC generally adheres to first-order kinetics. iitk.ac.in This implies that the rate of decomposition is directly proportional to the concentration of the peroxydicarbonate. The unimolecular homolytic cleavage of the weak oxygen-oxygen bond is the rate-determining step in this model. iitk.ac.in

The adherence to first-order kinetics allows for the straightforward calculation of half-lives and rate constants, which are essential for designing and controlling polymerization reactions.

One significant pathway for induced decomposition involves the abstraction of a hydrogen atom from a parent peroxydicarbonate molecule by the initially formed alkoxycarbonyloxyl radicals. iitk.ac.in This generates a new carbon-centered radical on the parent peroxide, which can then decompose, propagating the chain reaction. iitk.ac.in The presence of certain metals or amines can also catalyze and accelerate the decomposition process, leading to a rapid and potentially hazardous release of energy. researchgate.netresearchgate.net

Calorimetric and Spectroscopic Techniques for Kinetic Monitoring

Calorimetric Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for studying the thermal decomposition of peroxides. DSC measures the heat flow associated with the decomposition as a function of temperature, allowing for the determination of the enthalpy of decomposition (ΔH_d) and the onset temperature of decomposition. By performing DSC experiments at different heating rates, kinetic parameters such as the activation energy can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis. TGA measures the change in mass as a function of temperature, providing information about the volatility of the decomposition products. iitk.ac.inresearchgate.net

Spectroscopic Techniques: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) are used to monitor the decomposition process by tracking the disappearance of the characteristic peroxide and carbonyl absorption bands and the appearance of new bands corresponding to the decomposition products. For instance, the carbonyl peaks of peroxydicarbonates are typically observed in the region of 1790–1815 cm⁻¹.

Computational Chemistry Approaches to Decomposition Energetics

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the decomposition mechanisms and energetics of peroxydicarbonates at a molecular level.

DFT calculations can be used to model the potential energy surface of the decomposition reaction, allowing for the identification and characterization of transition state structures. These calculations provide insights into the bond-breaking and bond-forming processes that occur during decomposition.

Studies on related compounds like diethyl peroxydicarbonate have utilized DFT and Møller-Plesset perturbation theory to explore different decomposition pathways. These calculations have shown that initiators with electron-donating groups can follow either a one-bond cleavage mechanism, forming a carboxyl radical pair, or a two-bond cleavage mechanism where the O-O bond and a C-C or C-H bond break simultaneously. The nature of the substituent groups significantly influences the decomposition energy barriers. Such computational studies are invaluable for understanding the structure-reactivity relationships within the peroxydicarbonate family and for predicting the decomposition behavior of new compounds.

Molecular Dynamics Simulations of Radical Propagation

Following the initial decomposition of this compound, the resulting isopropoxycarboxy and sec-butoxycarboxy radicals can undergo subsequent reactions, including decarboxylation to form isopropyl and sec-butyl radicals, along with carbon dioxide. These highly reactive radicals then propagate, initiating the polymerization of monomers or engaging in other side reactions. Molecular dynamics (MD) simulations offer a powerful computational tool to investigate the complex, dynamic behavior of these radical species at an atomistic level.

While specific MD simulation studies on the radical propagation initiated by this compound are not found in the reviewed literature, the methodology is broadly applicable. Such simulations would model the interactions and trajectories of the initial radicals, monomer units, and any solvent molecules present in the system.

A typical MD simulation for this purpose would involve the following steps:

System Setup: A simulation box is constructed containing the initial radical species (isopropyl and sec-butyl radicals), a representative number of monomer molecules, and solvent molecules if applicable. The initial positions and velocities of all atoms and molecules are defined.

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). For reactive systems like this, a reactive force field (e.g., ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods may be necessary to accurately model bond breaking and formation.

Simulation Execution: The classical equations of motion are numerically integrated over a series of small time steps, typically on the order of femtoseconds. This generates a trajectory that describes the evolution of the system over time.

Analysis: The resulting trajectory is analyzed to extract information about the radical propagation process. This can include:

Reaction Pathways: Identifying the specific reactions that occur, such as radical addition to monomers, hydrogen abstraction, and termination reactions.

Rate Constants: By observing the number of reactive events over the simulation time, it is possible to estimate the rate constants for different propagation and termination steps.

Polymer Chain Growth: Tracking the formation and growth of polymer chains.

Structural and Dynamic Properties: Analyzing the conformation of the growing polymer chains and the diffusion of radical species.

Computational studies on the recombination of peroxyl radicals, which are related to the intermediates in peroxide decomposition, have utilized computational methods to understand their reaction pathways and energetics. researchgate.net These studies highlight the complexity of radical-radical interactions and the formation of transient intermediates.

MD simulations can provide valuable insights into how factors such as temperature, pressure, and monomer concentration influence the kinetics and outcome of the radical propagation phase. This information is crucial for optimizing polymerization processes and controlling the properties of the resulting polymer.

Isopropyl Sec Butylperoxydicarbonate As a Radical Polymerization Initiator

Initiation Efficiency and Primary Radical Termination in Polymerization

The efficiency of peroxydicarbonate initiators is influenced by the "cage effect," where the primary radicals formed upon decomposition may recombine before they can diffuse apart and react with monomer molecules. Furthermore, primary radical termination, where a growing polymer chain is terminated by a primary radical from the initiator, can also reduce initiation efficiency. The extent of these side reactions is dependent on factors such as temperature, solvent viscosity, and monomer concentration. For peroxydicarbonates in vinyl chloride polymerization, the initiation efficiency is generally observed to be in the range of 0.3 to 0.8 at the start of the reaction. researchgate.net

Kinetics of Polymerization Mediated by Isopropyl-sec-butylperoxydicarbonate

The kinetics of polymerization initiated by this compound are intricately linked to its decomposition rate. Peroxydicarbonates are known for their relatively low decomposition temperatures, making them suitable for polymerizations conducted at moderate temperatures, typically between 40°C and 70°C. google.comjustia.com The rate of polymerization is a function of both initiator and monomer concentrations, as well as temperature.

In radical polymerization, the rate of polymerization (R_p) is generally proportional to the square root of the initiator concentration ([I]). This relationship arises from the bimolecular termination mechanism of growing polymer chains. As the concentration of this compound is increased, the rate of generation of primary radicals increases, leading to a higher concentration of growing polymer chains and thus a faster rate of polymerization. fluenceanalytics.com This holds true for the polymerization of vinyl chloride, where studies on analogous peroxydicarbonates have confirmed this dependency. conicet.gov.ar

Illustrative Data: The following table illustrates the typical effect of this compound concentration on the initial rate of polymerization of vinyl chloride at a constant temperature. This data is representative of the behavior of peroxydicarbonate initiators.

Initiator Concentration (mol/L)Initial Rate of Polymerization (mol/L·s)
0.0011.5 x 10⁻⁵
0.0022.1 x 10⁻⁵
0.0053.4 x 10⁻⁵
0.0104.8 x 10⁻⁵

For a classical homogeneous radical polymerization, the reaction order with respect to the initiator is typically 0.5, and with respect to the monomer, it is 1.0. However, in the heterogeneous polymerization of vinyl chloride, these orders can deviate. Kinetic models, such as the one proposed by Talamini, which account for the two-phase nature of the system, have shown good agreement with experimental data for initiators like di-sec-butyl peroxydicarbonate, a close structural analog of this compound. researchgate.netresearchgate.net These models confirm that the rate of polymerization is dependent on both the initiator and monomer concentrations, with the exact orders being influenced by the partitioning of the initiator and the radicals between the monomer and polymer phases. researchgate.net In some emulsion polymerization systems of vinyl chloride, the reaction order with regard to the initiator has been found to be between 0.6 and 0.7. researchgate.net

Illustrative Data: The following table provides representative kinetic parameters for peroxydicarbonate-initiated vinyl chloride polymerization.

ParameterTypical Value
Reaction Order (Initiator)~0.5 - 0.7
Reaction Order (Monomer)~1.0
Overall Activation Energy (kJ/mol)80 - 100

Control over Polymer Molecular Weight and Molecular Weight Distribution

The concentration of the initiator plays a crucial role in controlling the molecular weight of the resulting polymer.

In radical polymerization, the kinetic chain length, and thus the polymer molecular weight, is inversely proportional to the square root of the initiator concentration. Therefore, an increase in the concentration of this compound will lead to a higher concentration of primary radicals. This increases the probability of chain termination reactions relative to propagation, resulting in the formation of shorter polymer chains and, consequently, a lower average molecular weight. fluenceanalytics.com This principle is fundamental in tailoring the properties of the final polymer for specific applications. For instance, in the production of PVC, controlling the molecular weight is essential for achieving the desired mechanical and processing characteristics.

Illustrative Data: The following table demonstrates the typical inverse relationship between the concentration of this compound and the weight average molecular weight (Mw) of the resulting polymer.

Initiator Concentration (mol/L)Weight Average Molecular Weight ( g/mol )
0.001150,000
0.002106,000
0.00567,000
0.01047,000

Strategies for Achieving Controlled Radical Polymerization

Conventional free-radical polymerization initiated by compounds like this compound typically leads to polymers with a broad molecular weight distribution and limited control over the polymer architecture. This is due to the high reactivity of the initiator and the rapid, irreversible termination of growing polymer chains. google.com In contrast, Controlled Radical Polymerization (CRP), also known as Living Radical Polymerization (LRP), encompasses techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which are designed to provide precise control over molecular weight, polydispersity, and polymer architecture. sigmaaldrich.com

While peroxydicarbonates are primarily used as conventional initiators, strategies have been developed to harness their reactivity in a more controlled manner. One significant approach is the in situ formation of the peroxydicarbonate initiator within the polymerization system. google.com This method involves reacting an alkyl haloformate soluble in the monomer phase with a peroxide (like hydrogen peroxide) present in an aqueous phase. google.com By adjusting the concentration of these reactants, the rate of initiator formation can be precisely managed. google.com This, in turn, controls the concentration of free radicals generated at any given time, allowing for moderation of the polymerization rate and preventing the explosive reactions that can occur when highly active peroxydicarbonates are added all at once. google.com This technique provides a practical method for controlling polymerization reactions that utilize the high efficiency of peroxydicarbonate initiators. google.com

Application in Diverse Monomer Systems

This compound and related peroxydicarbonates are effective initiators for the polymerization of a wide array of unsaturated monomers. Their utility spans across major industrial polymer systems due to their ability to generate radicals at relatively low temperatures.

Peroxydicarbonates are particularly effective initiators for the polymerization of vinyl chloride monomer (VCM) in suspension, emulsion, or bulk processes. google.com The controlled generation of these initiators in situ is a patented method to safely and effectively polymerize vinyl chloride. google.com In addition to homopolymers, these initiators are used in copolymerization. For instance, while not the primary monomer, vinylidene chloride can be copolymerized with monomers like styrene (B11656) using peroxydicarbonate initiators. google.com The high reactivity of the VF radical in polyvinyl fluoride (B91410) (PVF) production necessitates careful selection of initiators, with organic peroxides like diisopropyl peroxydicarbonate being commonly employed in suspension polymerization. wikipedia.org

For acrylic polymers, such as those based on methyl methacrylate (B99206) (MMA), peroxydicarbonates are also employed. researchgate.net They can be used in multi-initiator systems to control the polymerization process over different temperature ranges, which is particularly useful in producing acrylic sheets or syrups for composite materials. google.com The table below shows representative data for the polymerization of acrylic monomers, illustrating typical conditions, although the specific initiator may vary.

Table 1: Representative Polymerization Data for Acrylic Monomers
Monomer SystemInitiator SystemConversion at Light Extinguished (%)Dark Polymerization Conversion (%)Polymerization Rate (s⁻¹)
Hexyl Acrylate0.1 wt% DMPA35 ± 13 ± 10.007 ± 0.002
Tetrahydrofurfuryl Acrylate0.1 wt% DMPA35 ± 17 ± 20.02 ± 0.03
Hexanediol Diacrylate (HDDA)0.1 wt% DMPA10 ± 2~7N/A
Data adapted from photopolymerization studies of various acrylates, demonstrating conversion behavior. Conditions involved a light intensity of 5 mW/cm² at room temperature. nih.gov

The application of peroxydicarbonate initiators extends to other important monomer systems, most notably the polymerization of ethene (ethylene) to produce low-density polyethylene (B3416737) (LDPE). pergan.comlibretexts.org The free-radical polymerization of ethylene (B1197577) is typically conducted at very high pressures and controlled temperatures, where the choice of initiator is critical for productivity and polymer properties. libretexts.orggoogle.com Organic peroxides, including peroxydicarbonates, are selected based on their decomposition behavior to ensure a sufficient supply of free radicals under specific reaction conditions. pergan.com

Another relevant system is the polymerization of vinyl fluoride, where diisopropyl peroxydicarbonate is a cited initiator for suspension polymerization processes. wikipedia.org The high reactivity of the vinyl fluoride radical makes the choice of initiator crucial for achieving stable, high molecular weight polymers. wikipedia.org

Impact on Polymer Microstructure and Architecture

The choice of initiator directly influences the resulting polymer's microstructure, particularly the nature of the chemical groups at the ends of the polymer chains.

In radical polymerization, fragments from the initiator molecule become covalently bonded to the polymer chain termini. mtoz-biolabs.com This is a fundamental aspect of the initiation step. For this compound, thermal decomposition breaks the weak peroxide bond to form two alkoxycarbonyloxy radicals. These can subsequently lose a molecule of carbon dioxide to form more stable alkoxy radicals.

The decomposition pathway is as follows:

Initial Scission: The peroxide bond breaks, forming an isopropoxycarbonyloxy radical and a sec-butoxycarbonyloxy radical.

Decarboxylation: These radicals can lose CO₂, forming an isopropoxy radical and a sec-butoxy radical.

These resulting alkoxy radicals (Isopropoxy• and sec-Butoxy•) are the primary species that add to a monomer unit, thereby becoming the end-group of the polymer chain. fsu.edu

The precise identification of these end-groups is crucial for understanding the polymerization mechanism and confirming the role of the initiator. mtoz-biolabs.com Techniques such as electrospray ionization mass spectrometry (ESI-MS) are powerful tools for this purpose. A specific study using ESI-MS has been conducted to analyze the end-groups in polymers initiated by peroxydicarbonates, confirming the incorporation of fragments derived from the initiator. dntb.gov.ua This analysis provides direct evidence of the initiation mechanism and its impact on the final polymer structure.

Table 2: Initiator Decomposition and Resulting End-Groups
Initial InitiatorPrimary Radical Fragments (Post-Scission)Initiating Radicals (Post-Decarboxylation)Incorporated Polymer End-Groups
This compoundIsopropoxycarbonyloxy radicalIsopropoxy radicalIsopropoxy group
sec-Butoxycarbonyloxy radicalsec-Butoxy radicalsec-Butoxy group

: Branching and Cross-linking Control in Polymer Chains

The architecture of a polymer, specifically the degree of branching and cross-linking, significantly influences its macroscopic properties such as melt viscosity, mechanical strength, and thermal stability. In the realm of radical polymerization, the choice of initiator plays a pivotal role in dictating these structural characteristics. This compound, a member of the peroxydicarbonate class of initiators, is utilized in the synthesis of various polymers to control the extent of branching and to induce cross-linking, thereby tailoring the final properties of the material.

The fundamental mechanism by which this compound influences polymer architecture lies in its decomposition to form free radicals. Upon thermal or photochemical activation, the peroxide bond cleaves, generating highly reactive alkoxycarbonyloxy radicals. These radicals can initiate polymerization by adding to a monomer unit. However, their high reactivity also allows them to participate in chain transfer reactions with the polymer backbone. This process involves the abstraction of a hydrogen atom from an existing polymer chain, creating a new radical site on the polymer itself. This new site can then initiate the growth of a new polymer chain, resulting in a branched structure.

The concentration of this compound is a critical parameter in controlling the degree of branching. A higher initiator concentration leads to a greater number of primary radicals, which in turn increases the frequency of chain transfer events to the polymer. This results in a higher density of branches along the polymer backbone.

Furthermore, this compound is effective in promoting cross-linking, which is the formation of covalent bonds between polymer chains, leading to a three-dimensional network structure. This process is particularly relevant in the modification of polymers like polyethylene. The radicals generated from the initiator can abstract hydrogen atoms from adjacent polymer chains. The resulting macroradicals on different chains can then combine, forming a cross-link. The extent of cross-linking is directly related to the initiator concentration and the reaction conditions.

Detailed Research Findings

Research into the use of peroxydicarbonate initiators, including this compound, has provided insights into their effect on polymer structure. For instance, in the polymerization of vinyl chloride, the choice of initiator is known to affect the number of short- and long-chain branches, which has implications for the processability and physical properties of polyvinyl chloride (PVC).

In the context of cross-linking polyethylene, organic peroxides like this compound are employed to enhance the material's performance at elevated temperatures. The cross-linking process transforms the thermoplastic polyethylene into a thermoset material with improved dimensional stability, creep resistance, and chemical resistance. The efficiency of cross-linking is dependent on the peroxide's decomposition kinetics and the reaction temperature.

The control of branching and cross-linking using this compound allows for the fine-tuning of polymer properties to meet the demands of specific applications.

ParameterEffect of Increasing this compound Concentration
Degree of Branching Increases
Cross-link Density Increases
Melt Viscosity Generally decreases with branching, but increases significantly with cross-linking
Mechanical Strength Can be enhanced by controlled branching and cross-linking
Thermal Stability Generally improved with cross-linking

Computational and Theoretical Investigations of Isopropyl Sec Butylperoxydicarbonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic peroxides like Isopropyl-sec-butylperoxydicarbonate. The key to the reactivity of this class of compounds is the peroxide functional group (-O-O-). acs.org

The central peroxide bond (O-O) is inherently weak, making it susceptible to homolytic cleavage upon thermal or chemical activation. chemrxiv.orgrsc.org Computational models focus on calculating the bond dissociation energy (BDE) of this O-O bond, which is a primary indicator of the initiator's thermal stability. For peroxydicarbonates, the electronic structure is characterized by the two carbonate groups attached to the peroxide bridge. These groups influence the electron density around the O-O bond and, consequently, its stability.

While specific, publicly available DFT calculations for this compound are scarce, the principles can be understood from studies on analogous peroxides. researchgate.net The calculations typically involve geometry optimization to find the lowest energy conformation of the molecule and then computing electronic properties such as orbital energies and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them relates to the molecule's kinetic stability. The reactivity is dominated by the facile cleavage of the O-O bond, a process that can be modeled to determine the transition state and activation energy. nih.govnih.gov The sec-butyl groups on either side of the peroxydicarbonate structure provide steric and electronic influences that fine-tune its reactivity compared to other dialkyl peroxydicarbonates. researchgate.net

Modeling of Radical Formation and Propagation Mechanisms in silico

The primary function of this compound is to serve as a source of free radicals to initiate polymerization. Computational modeling is crucial for understanding the mechanism and kinetics of this process.

Radical Formation: The initiation process begins with the homolytic cleavage of the weak O-O bond. This decomposition is typically induced by heat and results in the formation of two sec-butoxycarbonyloxy radicals. These primary radicals are often unstable and can undergo subsequent decarboxylation to produce highly reactive sec-butoxy radicals and carbon dioxide.

In silico models simulate this decomposition pathway, calculating the energy barriers for both the O-O bond cleavage and the subsequent decarboxylation step. This provides insight into the nature of the initiating radical species. The decomposition of this compound can be represented as follows:

Homolytic Cleavage: CCC(C)OC(=O)O-OC(=O)OC(C)CC → 2 [CCC(C)OC(=O)O•]

Decarboxylation (potential subsequent step): [CCC(C)OC(=O)O•] → CCC(C)O• + CO₂

The sec-butoxy radicals (CCC(C)O•) are the key species that initiate the polymerization chain.

Propagation Mechanism: Once formed, the initiating radicals attack a monomer unit (e.g., vinyl chloride, CH₂=CHCl), breaking the monomer's π-bond and forming a new covalent bond. This creates a new, larger radical species which then propagates the reaction by adding to successive monomer units.

Modeling this propagation phase involves simulating the addition of the initiating radical to the monomer and the subsequent chain growth. These simulations help determine the rate constants for propagation and predict the growth of the polymer chain under various conditions. The process is particularly important in modeling the production of polymers like PVC and LDPE, where this compound is a common initiator.

Prediction of Thermochemical Properties Relevant to Polymerization Processes

Thermochemical properties are critical for the safe handling, storage, and application of organic peroxides in industrial polymerization processes. Computational methods can predict these properties, complementing experimental data. Key parameters include the activation energy (Ea) for decomposition and the Self-Accelerating Decomposition Temperature (SADT).

The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can lead to a fire or explosion. noaa.govnih.gov For this compound, this temperature is notably low, underscoring its high reactivity.

The activation energy (Ea) for the thermal decomposition of the initiator determines its decomposition rate at a given temperature and is a crucial input for kinetic models. While direct computational values for this compound are not widely published, its kinetics are known to be similar to those of Diisopropyl Peroxydicarbonate, which has a reported activation enthalpy of approximately 120 kJ/mol.

Below is a comparative table of thermochemical data for this compound and related peroxydicarbonate initiators.

Compound NameCAS NumberDecomposition Temperature (°C)Activation Energy (Ea) / Enthalpy (ΔH‡) (kJ/mol)SADT (°C)
This compound 19910-65-70 - 10 ~120 (estimated) 0.0
Diisopropyl Peroxydicarbonate105-64-610 - 20 ~120 -10
Di-t-butyl Peroxydicarbonate15520-11-340 - 70 122 30
Di-(2-ethylhexyl) Peroxydicarbonate16111-62-9-Not widely reported-15

Data compiled from multiple sources. The decomposition temperature indicates the range where violent or explosive decomposition is noted. SADT values can vary with formulation.

Simulations of Polymerization Processes and Kinetic Modeling

Simulations of entire polymerization processes provide a macroscopic view built upon the microscopic details derived from quantum chemical calculations and radical formation models. These kinetic models are essential for reactor design, process optimization, and controlling the properties of the final polymer. researchgate.net

For processes like the suspension polymerization of vinyl chloride initiated by this compound, kinetic models are typically based on a set of differential equations describing the concentrations of various species over time. taylorandfrancis.com

Key components of the kinetic model include:

Initiator Decomposition: The rate of radical formation, governed by the initiator concentration and its temperature-dependent decomposition rate constant (k_d). The value of k_d is derived from the Arrhenius equation, using the activation energy (Ea) and pre-exponential factor. nouryon.com

Initiation: The rate at which initiator radicals add to the first monomer unit.

Propagation: The rate of chain growth as the macroradical adds more monomer units.

Termination: The rate at which growing polymer chains are deactivated, typically by combination or disproportionation of two radicals.

Chain Transfer: Reactions where the radical activity is transferred to another molecule (monomer, solvent, or a chain transfer agent), which can control the molecular weight of the polymer.

Computational simulations solve these equations numerically, often incorporating factors like the "gel effect" (autoacceleration), where increased viscosity at high conversion rates slows down termination reactions and rapidly increases the polymerization rate. These models can predict critical process outputs such as monomer conversion over time, polymerization rate, and the molecular weight distribution of the resulting polymer. researchgate.netacs.org

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Polymer Synthesis Techniques and Methodologies

The utility of Isopropyl-sec-butylperoxydicarbonate is being significantly enhanced by its integration with state-of-the-art polymer synthesis techniques that offer superior control over the polymerization process.

Another significant methodology is Continuous Initiator Dosing (CiD) . This technique improves production efficiency, product quality, and safety in polymerization processes like those for PVC. mdpi.com Instead of adding the entire amount of initiator at the beginning, it is dosed continuously throughout the reaction. This approach allows for better temperature control, preventing dangerous self-accelerating decomposition and leading to a more consistent polymerization rate. mdpi.compmarketresearch.com The use of this compound in such systems is being explored to optimize the production of various polymers.

Furthermore, peroxydicarbonates are being employed in redox-activated systems to enable polymerization at much lower temperatures than typically required. google.com By pairing an organic peroxydicarbonate with a suitable reducing agent, free radicals can be generated efficiently at temperatures as low as 5°C. google.com This is advantageous for polymerizing sensitive monomers and for reducing energy consumption and side reactions, leading to higher molecular weight and less discolored products. google.com

Synthesis TechniqueKey AdvantageRelevance to this compound
Controlled Radical Polymerization (e.g., RAFT) Precise control over molecular weight and architecture. researchgate.netOptimizing initiator concentration allows for the creation of well-defined polymers.
Continuous Initiator Dosing (CiD) Enhanced safety, efficiency, and product consistency. mdpi.comEnables better thermal management and a stable polymerization rate. mdpi.com
Low-Temperature Redox Systems Allows polymerization at reduced temperatures (e.g., < 25°C). google.comFacilitates faster, more controlled polymerization with fewer side reactions. google.com

Development of Novel Characterization Methods for Initiator Behavior in situ

Understanding the precise behavior of this compound during a polymerization reaction is crucial for process optimization and quality control. A key research frontier is the development of methods to monitor the initiator's decomposition and its effect on the reaction in real-time, or in situ.

In situ spectroscopy has emerged as a powerful tool. Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous monitoring of chemical changes directly within the reaction vessel. cmu.edunih.govelsevierpure.com Researchers can track the disappearance of monomer-specific peaks and the appearance of polymer peaks, providing real-time kinetic data. cmu.eduelsevierpure.com This allows for immediate adjustments to reaction conditions and provides a deeper understanding of how the initiator's decomposition rate affects monomer consumption. nih.gov While direct monitoring of the peroxydicarbonate concentration can be challenging due to its low concentration and overlapping spectral features, its influence is clearly observed through the polymerization kinetics.

Electrochemical sensors offer a promising avenue for the direct, real-time monitoring of peroxide concentrations. nih.gov While developed for hydrogen peroxide, the principle of using a specialized electrode to measure the concentration of a peroxide species during a reaction can be adapted. nih.gov This would provide invaluable data on the actual decomposition rate of this compound under specific reaction conditions.

Other emerging techniques include plasmonic colorimetry , which monitors polymerization by observing changes in the localized surface plasmon resonance of nanoparticles as polymer shells form on their surfaces, and in situ fluorescence spectroscopy , which can be used to track the formation of radical species. nih.govnih.govresearchgate.net These methods provide new ways to "see" inside the reaction and understand the initiator's role from start to finish.

Characterization MethodPrincipleInformation Gained
In situ FTIR Spectroscopy Real-time monitoring of infrared absorption bands of reactants and products. cmu.eduacs.orgMonomer conversion rates, polymerization kinetics. nih.govelsevierpure.com
Microrheology Tracking changes in the viscosity of the reaction medium. rsc.orgPolymer growth kinetics, evolution of molecular weight. rsc.org
Electrochemical Sensors Amperometric measurement of peroxide concentration. nih.govReal-time initiator decomposition rate. nih.gov
Plasmonic Colorimetry Detecting changes in the plasmon resonance of nanoparticles as polymer forms on them. nih.govPolymerization kinetics and polymer formation. nih.govresearchgate.net

Computational Design and Predictive Modeling of Next-Generation Peroxydicarbonate Initiators

Computational chemistry and predictive modeling are revolutionizing the design of new chemical compounds, and polymerization initiators are no exception. These tools allow researchers to predict the properties and behavior of new peroxydicarbonate structures before they are ever synthesized in a lab.

Density Functional Theory (DFT) calculations are used to study the fundamental decomposition mechanisms of peroxydicarbonates. cmu.edu Research has shown that the decomposition pathway—whether it is a concerted two-bond cleavage or a stepwise one-bond cleavage—is highly dependent on the chemical nature of the alkyl groups attached to the carbonate. cmu.edu By modeling different substituents, chemists can predict how changes to the structure of this compound would affect its decomposition energy barrier and, consequently, its half-life temperature. cmu.edu

Machine Learning (ML) and Hybrid Models are being developed to create highly accurate predictions of polymerization processes. elsevierpure.comrsc.org These models can be trained on experimental data to find complex, non-linear relationships between initiator structure, reaction conditions, and outcomes like polymerization rate and polymer properties. nih.govelsevierpure.com For instance, a hybrid model that combines fundamental chemical principles with a data-driven machine learning algorithm can significantly improve the prediction of reagent concentrations during polymerization. elsevierpure.com Such models can also predict critical safety parameters like the Self-Accelerating Decomposition Temperature (SADT), a crucial factor for the storage and handling of organic peroxides. rsc.org

The ultimate goal is the in silico design of novel peroxydicarbonate initiators with tailored properties. By using computational tools like Avogadro for molecular modeling and applying predictive algorithms, researchers can screen large numbers of potential initiator structures. nih.gov They can identify candidates with optimal decomposition kinetics for specific applications, such as initiators that are highly active at low temperatures or those that offer a very specific rate of radical generation for controlled polymerization processes. This computational-first approach accelerates the discovery of new, more efficient, and safer initiators.

Modeling TechniqueApplicationPredicted Properties
Density Functional Theory (DFT) Elucidating reaction mechanisms. cmu.eduDecomposition pathways, activation energies, half-life. cmu.edu
Machine Learning (ML) / Hybrid Models Predicting complex system behavior. elsevierpure.comrsc.orgPolymerization kinetics, reagent concentrations, SADT. nih.govelsevierpure.comrsc.org
Molecular Modeling Designing and visualizing new molecules. nih.govOptimized geometry, molecular weight, potential stability. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for isopropyl-sec-butylperoxydicarbonate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves the reaction of isopropyl chloroformate with sec-butyl hydroperoxide under controlled alkaline conditions. Key variables include temperature (optimized at 0–5°C to minimize decomposition) and stoichiometric ratios (1:1.2 molar ratio of chloroformate to hydroperoxide). Purity can be monitored via FTIR for peroxide O-O stretching (∼880 cm⁻¹) and GC-MS for byproduct identification .

Q. How can researchers characterize the purity and stability of this compound in laboratory settings?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to assess thermal stability (decomposition onset temperature ∼40°C) and quantify active oxygen content via iodometric titration. Accelerated stability studies under varying humidity (e.g., 40–80% RH) and temperature (25–40°C) can identify degradation pathways. Cross-validate results with HPLC-UV (λ = 254 nm) to detect impurities .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Methodological Answer : Implement strict temperature control (storage at ≤–20°C), inert atmospheres (N₂/Ar gloveboxes), and secondary containment for peroxides. Conduct small-scale sensitivity tests (e.g., impact/friction tests per UN Manual of Tests) prior to scaling up. Document Material Safety Data Sheet (MSDS) parameters, including autoignition temperature and incompatibilities with metals .

Advanced Research Questions

Q. How can contradictory data on the decomposition kinetics of this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects on radical initiation. Design a comparative study using Arrhenius plots derived from DSC data in toluene (nonpolar) vs. acetonitrile (polar). Monitor radical intermediates via electron paramagnetic resonance (EPR) spectroscopy. Cross-reference with computational models (DFT) to map solvent interactions with peroxide bonds .

Q. What experimental frameworks are suitable for investigating the compound’s role in radical-initiated polymerization mechanisms?

  • Methodological Answer : Employ a PICOT framework:

  • P (Population): Vinyl monomers (e.g., styrene, methyl methacrylate).
  • I (Intervention): this compound as initiator (0.1–1.0 wt%).
  • C (Comparison): Benchmarks against benzoyl peroxide or AIBN.
  • O (Outcome): Polymer molecular weight (GPC) and polydispersity index (PDI).
  • T (Time): Reaction termination at 50–70% conversion.
    Use stopped-flow NMR to track initiation kinetics .

Q. How can researchers address conflicting reports on the compound’s catalytic efficiency in crosslinking reactions?

  • Methodological Answer : Conduct a meta-analysis of peer-reviewed studies (2010–2025) to identify variables such as substrate purity (validate via elemental analysis) and measurement techniques (e.g., rheometry vs. gel fraction analysis). Replicate key studies under standardized conditions (e.g., ASTM D4473 for cure time) and apply statistical tools (ANOVA) to isolate confounding factors like moisture content .

Data Contradiction and Validation

Q. What strategies mitigate risks of data inconsistency in thermal hazard assessments of this compound?

  • Methodological Answer : Combine adiabatic calorimetry (e.g., ARC) with isothermal microcalorimetry to detect exothermic activity across scales (mg to kg). Validate using the Frank-Kamenetskii model to predict critical temperatures. Discrepancies in activation energy (Eₐ) values may stem from impurity profiles—characterize batches via LC-MS and exclude outliers .

Q. How should conflicting cytotoxicity results in cell-based assays be analyzed for this compound?

  • Methodological Answer : Re-evaluate experimental conditions:

  • Cell line specificity (e.g., HepG2 vs. HEK293).
  • Exposure duration (acute vs. chronic).
  • Solvent controls (DMSO/ethanol residuals).
    Perform ROS (reactive oxygen species) quantification via fluorescence probes (e.g., DCFH-DA) to distinguish peroxide-driven toxicity from solvent effects .

Tables for Key Parameters

Property Value/Method Reference
CAS Registry Number931-536-1
Thermal Decomposition Onset40°C (DSC, heating rate 5°C/min)
Active Oxygen Content8.2–8.5% (iodometric titration)
Solubility in Hexane12.7 g/L (25°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.